4-(1,4-Diazepan-1-ylmethyl)benzonitrile
Description
Contextualization within Benzonitrile (B105546) and Diazepane Chemical Scaffolds
The benzonitrile and diazepane moieties are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets with high affinity. This versatility has led to their incorporation into a wide array of therapeutic agents.
The benzonitrile scaffold, an aromatic ring bearing a nitrile group, is a key component in numerous pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in various non-covalent interactions with biological macromolecules. Its presence can influence the electronic properties of the molecule, impacting its metabolic stability and pharmacokinetic profile. Benzonitrile derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects. For instance, Letrozole, an aromatase inhibitor used in the treatment of breast cancer, features a related 4-(1,2,4-triazol-1-ylmethyl)benzonitrile core structure.
The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is most famously represented by the benzodiazepine class of drugs. Benzodiazepines, such as diazepam, are well-known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The diazepine (B8756704) ring's conformational flexibility allows it to adopt various shapes, enabling it to interact with a diverse range of biological targets. The 1,4-diazepane substructure, as seen in the subject compound, is a common motif in compounds designed to modulate central nervous system activity and other physiological processes.
The combination of these two privileged scaffolds in 4-(1,4-Diazepan-1-ylmethyl)benzonitrile suggests a rational design strategy aimed at exploring new chemical space and potentially synergistic or novel pharmacological activities.
Below is a table summarizing the key features of the benzonitrile and diazepane scaffolds:
| Scaffold | Key Features | Examples of Biological Activities |
| Benzonitrile | Aromatic ring with a nitrile substituent. The nitrile group can act as a bioisostere and influence electronic properties. | Anticancer, Antimicrobial, Aromatase inhibition |
| Diazepane | Seven-membered heterocyclic ring with two nitrogen atoms. Conformational flexibility allows for diverse biological interactions. | Anxiolytic, Anticonvulsant, Sedative, Inotropic |
Significance in Medicinal Chemistry and Drug Discovery Research
The significance of this compound in medicinal chemistry lies in its potential as a template for the design of novel therapeutic agents. The fusion of the benzonitrile and diazepane motifs offers the possibility of creating compounds with unique pharmacological profiles that may differ from or improve upon existing drugs targeting similar pathways.
Research into related structures has provided proof-of-concept for the therapeutic potential of combining these or similar scaffolds. For example, studies on a series of N-(4,5-dihydro-1-methyl- researchgate.netchemisgroup.ustriazolo[4,3-a]quinolin-7-yl)-2-(substitutedbenzyl- researchgate.netdiazepan-1-yl)acetamides have identified potent positive inotropic agents. nih.gov One of the most potent compounds in this series, 2-(4-(4-methylbenzyl)- researchgate.net-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- researchgate.netchemisgroup.ustriazolo[4,3-a]quinolin-7-yl)acetamide, demonstrated a significant increase in stroke volume compared to the standard drug, milrinone. nih.gov This highlights the potential of the 1,4-diazepane moiety to serve as a core structure for cardiovascular drugs.
Furthermore, the benzonitrile moiety is a well-established pharmacophore in its own right. Its incorporation into various molecular frameworks has led to the discovery of compounds with a wide range of biological activities. The synthesis of various benzonitrile derivatives has been a fruitful area of research in the development of new therapeutic agents.
The following table presents data on a related diazepane-containing compound with positive inotropic activity:
| Compound | Concentration (M) | Increase in Stroke Volume (%) |
| 2-(4-(4-methylbenzyl)- researchgate.net-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- researchgate.netchemisgroup.ustriazolo[4,3-a]quinolin-7-yl)acetamide (6m) | 3 x 10⁻⁵ | 8.38 ± 0.16 |
| Milrinone (Standard) | 3 x 10⁻⁵ | 2.45 ± 0.06 |
Data from a study on inotropic agents. nih.gov
Overview of Research Trajectories for the Compound and Related Structural Motifs
The research trajectory for this compound and related structural motifs is multifaceted, primarily focusing on the synthesis of novel derivatives and the exploration of their biological activities. The core concept revolves around leveraging the established pharmacological properties of the benzonitrile and diazepane scaffolds to create new chemical entities with enhanced or novel therapeutic applications.
A significant area of investigation involves the synthesis of libraries of analogous compounds with modifications to both the benzonitrile and diazepane rings. These modifications can include the introduction of various substituents on the aromatic ring or alterations to the diazepane ring to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and to optimize its interaction with biological targets.
The exploration of the therapeutic potential of these compounds spans a wide range of disease areas. Given the known activities of the parent scaffolds, research is likely to focus on areas such as:
Oncology: The benzonitrile moiety is present in several anticancer agents, and the diazepine scaffold has also been investigated for its antitumor properties.
Central Nervous System Disorders: The well-documented effects of benzodiazepines on the CNS make this a logical area of investigation for new diazepane-containing compounds.
Infectious Diseases: The antimicrobial potential of benzonitrile derivatives provides a rationale for screening new compounds against a variety of pathogens.
Cardiovascular Diseases: As demonstrated by the research on inotropic agents, the 1,4-diazepane scaffold holds promise for the development of new cardiovascular drugs.
The general research workflow for these compounds typically involves:
Rational Design and Synthesis: Creating novel derivatives based on structure-activity relationship (SAR) studies and computational modeling.
In Vitro Screening: Testing the synthesized compounds against a panel of biological targets to identify initial hits.
Lead Optimization: Modifying the structure of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.
In Vivo Evaluation: Testing the optimized lead compounds in animal models of disease to assess their efficacy and safety.
Structure
3D Structure
Properties
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-10-12-2-4-13(5-3-12)11-16-8-1-6-15-7-9-16/h2-5,15H,1,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHPOEAVFDQAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Diversification Strategies
Established Synthetic Routes for 4-(1,4-Diazepan-1-ylmethyl)benzonitrile
The synthesis of this compound can be achieved through established organic chemistry reactions, primarily involving the formation of a bond between the 1,4-diazepane ring and the benzonitrile (B105546) moiety via a methylene (B1212753) linker. Two primary strategies are reductive amination and nucleophilic substitution.
Key Precursors and Reaction Conditions
The synthesis of this compound relies on commercially available or readily synthesized precursors. The selection of precursors dictates the reaction conditions.
Reductive Amination Route: This approach involves the reaction of 1,4-diazepane with 4-formylbenzonitrile. The reaction typically proceeds in a suitable solvent, such as methanol (B129727) or dichloromethane, in the presence of a reducing agent.
| Precursor | Reagent/Catalyst | Solvent | Temperature |
| 1,4-Diazepane | Sodium triacetoxyborohydride | Dichloromethane | Room Temperature |
| 4-Formylbenzonitrile | Sodium borohydride | Methanol | 0°C to Room Temperature |
Nucleophilic Substitution Route: This method involves the alkylation of 1,4-diazepane with a 4-(halomethyl)benzonitrile, such as 4-(bromomethyl)benzonitrile or 4-(chloromethyl)benzonitrile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Precursor | Reagent/Catalyst | Solvent | Temperature |
| 1,4-Diazepane | Potassium carbonate | Acetonitrile | Room Temperature to Reflux |
| 4-(Bromomethyl)benzonitrile | Triethylamine | Dichloromethane | Room Temperature |
Strategic Bond Formations
The key strategic bond formation in the synthesis of this compound is the carbon-nitrogen (C-N) bond connecting the benzylic carbon to one of the nitrogen atoms of the 1,4-diazepane ring.
In the reductive amination pathway, the initial step is the formation of an iminium ion intermediate from the reaction of the secondary amine of 1,4-diazepane and the aldehyde group of 4-formylbenzonitrile. This is followed by the reduction of the iminium ion by a hydride reducing agent to form the desired C-N bond.
In the nucleophilic substitution pathway, the secondary amine of 1,4-diazepane acts as a nucleophile and attacks the electrophilic benzylic carbon of 4-(halomethyl)benzonitrile, displacing the halide and forming the C-N bond directly.
Approaches to Structural Analogues and Derivatives
The structural framework of this compound offers multiple points for chemical diversification to explore structure-activity relationships for various applications. These modifications can be targeted at the benzonitrile moiety, the 1,4-diazepane ring, and the methylene linker.
Modifications of the Benzonitrile Moiety
The benzonitrile group can be chemically transformed into a variety of other functional groups, or the phenyl ring can be substituted to generate analogues. researchgate.net
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxamide derivatives.
Reduction of the Nitrile: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions to introduce substituents at various positions, altering the electronic properties of the molecule.
| Modification | Reagents | Resulting Functional Group |
| Hydrolysis | HCl, H₂O or NaOH, H₂O | Carboxylic acid or Carboxamide |
| Reduction | LiAlH₄, then H₂O | Primary amine |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro group on the benzene ring |
| Aromatic Halogenation | Br₂, FeBr₃ | Bromo group on the benzene ring |
Diversification of the 1,4-Diazepane Ring
The 1,4-diazepane ring can be modified to introduce substituents or to alter the ring structure itself. researchgate.net
N-Alkylation/N-Acylation: The secondary amine of the diazepane ring can be further functionalized through alkylation or acylation reactions to introduce a variety of substituents.
Substitution on the Carbon Backbone: The carbon atoms of the diazepane ring can be substituted by starting with appropriately substituted precursors during the ring synthesis.
Ring Contraction/Expansion: Although more complex, modifications to the synthetic route could lead to related six-membered (piperazine) or eight-membered (diazocane) rings.
| Modification | Reagent | Position of Modification |
| N-Alkylation | Alkyl halide | N-4 position |
| N-Acylation | Acyl chloride | N-4 position |
| N-Sulfonylation | Sulfonyl chloride | N-4 position |
Linker Region Modifications
The methylene linker connecting the two main structural components can also be modified.
Homologation: The linker can be extended by using precursors with longer alkyl chains, for example, 4-(2-bromoethyl)benzonitrile.
Introduction of Functional Groups: A hydroxyl group could be introduced into the linker by using a precursor like 2-bromo-1-(4-cyanophenyl)ethanol.
Increased Rigidity: The flexibility of the linker could be constrained by incorporating it into a cyclic structure.
| Modification | Example Precursor for Nucleophilic Substitution |
| Ethylene Linker | 4-(2-Bromoethyl)benzonitrile |
| Hydroxylated Methylene Linker | 2-Bromo-1-(4-cyanophenyl)ethanol |
Advanced Synthetic Techniques in Compound Preparation
The preparation of this compound can be significantly enhanced by employing advanced synthetic technologies that offer improvements in reaction efficiency, yield, purity, and sustainability compared to conventional methods. These techniques, including microwave-assisted synthesis, flow chemistry, and ultrasound-assisted methods, provide powerful tools for overcoming common challenges in the synthesis of N-substituted diazepanes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.net For the synthesis of this compound, microwave irradiation can be applied to both N-alkylation and reductive amination pathways.
In the context of N-alkylation, the reaction of 1,4-diazepane with 4-(bromomethyl)benzonitrile can be expedited under microwave conditions. The focused heating effect of microwaves can significantly reduce reaction times from hours to minutes, often leading to cleaner reaction profiles and higher yields. organic-chemistry.orgnih.gov A comparative study on the N-alkylation of amines with alcohols catalyzed by MnCl2 demonstrated a substantial reduction in reaction time and an increase in yield under microwave irradiation compared to conventional heating. organic-chemistry.org
Similarly, microwave-assisted reductive amination of 1,4-diazepane with 4-formylbenzonitrile represents an efficient approach. organic-chemistry.orgmdpi.com The rapid heating under microwave irradiation can accelerate both the initial imine formation and the subsequent reduction, leading to a one-pot synthesis with high efficiency. organic-chemistry.org Research on microwave-assisted reductive amination for the synthesis of β-adrenergic agonists has shown a dramatic decrease in reaction time from 13 hours to just 3 hours under mild conditions. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours | organic-chemistry.org |
| Yield | Moderate to Good | Good to Excellent | organic-chemistry.org |
| Energy Consumption | High | Low | researchgate.net |
Flow Chemistry
Continuous flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, scalability, and process control. mdpi.comnih.gov In a flow setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.
For the reductive amination of 4-formylbenzonitrile with 1,4-diazepane, a flow process can be designed where the aldehyde and amine are mixed and then passed through a heated reactor containing a packed-bed catalyst for in-situ reduction. mdpi.com This approach minimizes the handling of hazardous reagents and allows for safe operation at elevated temperatures and pressures, leading to rapid and efficient C-N bond formation. mdpi.com A study on the continuous-flow synthesis of a medicinally relevant piperazine (B1678402) derivative demonstrated the successful implementation of a two-step process involving an ester reduction followed by reductive amination. mdpi.com
Flow chemistry is also well-suited for N-alkylation reactions. The reaction between 1,4-diazepane and 4-(bromomethyl)benzonitrile can be performed in a flow reactor, which can help to control the exothermicity of the reaction and improve selectivity for mono-alkylation by carefully controlling stoichiometry and mixing. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. | nih.gov |
| Scalability | Production can be scaled up by running the system for longer periods. | mdpi.com |
| Process Control | Precise control over temperature, pressure, and residence time leads to better reproducibility and higher yields. | nih.gov |
| Integration | Multiple reaction steps can be combined into a single continuous process. | mdpi.com |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can also be a valuable tool for the synthesis of this compound. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can enhance reaction rates and yields. nih.govmdpi.com
Photocatalysis
Visible-light photocatalysis has recently emerged as a powerful and sustainable strategy for the formation of C-N bonds. researchgate.net This technique utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate reactive radical intermediates under mild conditions. While specific applications to the synthesis of this compound have not been reported, the general principles of photocatalytic C-N bond formation could be adapted. For instance, a photocatalytic approach could potentially be developed for the coupling of 1,4-diazepane with a suitable precursor to the 4-cyanobenzyl group, offering a novel and environmentally friendly synthetic route. researchgate.net
Structure Activity Relationship Sar Investigations
Fundamental Principles of SAR Applied to the Compound Series
The exploration of the structure-activity relationships for this series is guided by established medicinal chemistry principles. SAR studies systematically alter the chemical structure of a lead compound to identify which parts of the molecule, known as pharmacophores, are crucial for its biological effects. For the 4-(1,4-Diazepan-1-ylmethyl)benzonitrile scaffold, this involves modifying the three primary components: the 1,4-diazepane ring, the benzonitrile (B105546) group, and the methylene (B1212753) linker.
Key modifications would typically include:
Altering the 1,4-diazepane core: Introducing substituents on the nitrogen atoms or the carbon backbone, changing the ring size, or replacing it with bioisosteric structures.
Modifying the benzonitrile substituent: Changing the position of the nitrile group (ortho, meta, para), replacing it with other electron-withdrawing or electron-donating groups, or adding further substituents to the benzene (B151609) ring.
Varying the bridging linker: Altering the length of the alkyl chain, introducing rigidity (e.g., with double bonds or cyclic structures), or incorporating heteroatoms.
These modifications allow researchers to probe the steric, electronic, and hydrophobic requirements of the biological target, thereby optimizing the compound's potency, selectivity, and pharmacokinetic properties.
Contribution of the 1,4-Diazepane Core to Biological Activity
The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS). semanticscholar.org This seven-membered heterocyclic ring containing two nitrogen atoms provides a flexible yet constrained scaffold that can adopt various low-energy conformations, allowing it to interact favorably with a diverse range of biological receptors. semanticscholar.org
In many biologically active compounds, the 1,4-diazepane moiety serves as a versatile scaffold for presenting substituents in a specific three-dimensional arrangement, which is critical for receptor binding. The nitrogen atoms can act as hydrogen bond acceptors and provide points for substitution to modulate the compound's properties. For instance, in the context of 1,4-benzodiazepines, a related class of compounds, modifications to the diazepine (B8756704) ring are more permissible for altering pharmacological activity compared to the fused benzene ring. dntb.gov.ua
Table 1: Potential Modifications of the 1,4-Diazepane Core and Their Hypothesized Impact
| Modification | Hypothesized Impact on Biological Activity |
| N-alkylation/acylation | Alters lipophilicity, basicity, and steric bulk, potentially affecting receptor affinity and selectivity. |
| C-substitution | Introduces chirality and steric constraints, which can enhance selectivity for specific receptor subtypes. |
| Ring contraction/expansion | Modifies the spatial orientation of other functional groups, impacting the fit within a binding pocket. |
| Bioisosteric replacement | Can improve pharmacokinetic properties or introduce new interactions with the target. |
Role of the Benzonitrile Substituent in Efficacy and Selectivity
The benzonitrile group is a key functional component that significantly influences the electronic and binding properties of the molecule. The nitrile group (—C≡N) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. nih.gov Its linear geometry and electronic properties allow it to participate in a variety of non-covalent interactions with a receptor.
The presence of a nitrile on a benzene ring can:
Engage in hydrogen bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding site. nih.gov
Participate in dipole-dipole interactions: The strong dipole moment of the nitrile group can orient the molecule within the electric field of a binding pocket.
Modulate π-system electronics: By withdrawing electron density, the nitrile group can influence the π-π stacking or cation-π interactions of the benzene ring with aromatic amino acid residues of a target protein.
In various drug discovery programs, the benzonitrile moiety has been identified as a critical pharmacophore for achieving high potency and selectivity. For example, in the development of certain kinase inhibitors, the nitrile group has been shown to form a key hydrogen bond that anchors the ligand in the active site.
Impact of Bridging Linker Variations on SAR Profiles
The methylene group (-CH₂-) that connects the 1,4-diazepane core to the benzonitrile moiety serves as a simple and flexible linker. The length and flexibility of this linker are critical determinants of a molecule's ability to position its key binding groups optimally within a receptor.
Systematic variations of this linker would be a standard approach in an SAR study:
Increasing linker length (e.g., ethyl, propyl): This would alter the distance between the diazepane and benzonitrile moieties, potentially allowing the molecule to span a larger binding site or access different sub-pockets.
Introducing rigidity: Incorporating double bonds or small rings (e.g., cyclopropane) into the linker would restrict conformational freedom. This can lead to an increase in binding affinity if the resulting conformation is pre-organized for the receptor but a decrease if it introduces steric clashes.
Incorporating heteroatoms: Replacing a carbon atom with an oxygen or nitrogen atom could introduce new hydrogen bonding opportunities and alter the linker's polarity and metabolic stability.
Computational Approaches in SAR Elucidation (e.g., WaterMap Analysis)
Modern drug discovery heavily relies on computational methods to guide and rationalize SAR studies. Techniques like molecular docking can predict how a molecule like this compound might bind to a specific protein target.
WaterMap analysis is a particularly insightful computational tool that calculates the location and thermodynamic properties of water molecules within a protein's binding site. This is crucial because water molecules can either mediate protein-ligand interactions or be displaced by the ligand upon binding.
Identifying High-Energy Waters: WaterMap can identify "unhappy" or high-energy water molecules in a binding pocket. Designing a ligand that displaces these unfavorable water molecules can lead to a significant gain in binding affinity.
Guiding Ligand Optimization: The analysis can suggest where to place specific functional groups on a ligand to either displace these high-energy waters or to form favorable interactions with stable, "happy" water molecules. This provides a rational basis for modifying the lead compound to improve its potency and selectivity.
By integrating computational approaches like WaterMap with experimental synthesis and biological testing, researchers can accelerate the drug discovery process and gain a deeper understanding of the molecular interactions driving the activity of compounds like this compound.
Advanced Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
No specific DFT studies on 4-(1,4-Diazepan-1-ylmethyl)benzonitrile have been identified.
Molecular Geometry Optimization and Structural Validation
There are no published optimized molecular geometry parameters (bond lengths, bond angles, dihedral angles) for this compound derived from DFT calculations.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)
Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the MEP map for this compound are not available in the literature.
Vibrational Spectroscopic Analysis
No theoretical vibrational frequencies (e.g., from FT-IR or Raman spectroscopy simulations) for this compound have been reported.
NMR Chemical Shift Predictions
There are no published DFT-predicted 1H or 13C NMR chemical shifts for this specific molecule.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
No MD simulation studies focusing on this compound have been found.
Ligand-Target Complex Stability and Conformational Flexibility
Information regarding the stability and conformational flexibility of this compound when interacting with any biological target, as determined by MD simulations, is not available.
Solvent Effects and Hydrogen Bonding Networks
The biological and chemical activity of a molecule is profoundly influenced by its environment, particularly the solvent. Computational studies are crucial for understanding how solvent molecules, especially water, interact with a compound and affect its conformation and ability to form hydrogen bonds.
Hydrogen Bonding Networks: The nitrogen atoms of the 1,4-diazepane ring can act as hydrogen bond acceptors, while the N-H group (if present) can act as a hydrogen bond donor. The nitrile group of the benzonitrile (B105546) moiety is also a potential hydrogen bond acceptor. Understanding the intricate network of hydrogen bonds with surrounding water molecules is critical. Molecular dynamics (MD) simulations can provide a dynamic picture of these interactions, revealing the stability and geometry of hydrogen bonds and the lifetime of the solvation shells around the molecule. Quantum-chemical calculations on 1,4-dihydropyridine (B1200194) derivatives, for example, have been used to establish the presence and nature of intramolecular hydrogen bonds, which can be influenced by the solvent environment nih.gov. These studies often correlate computational findings with experimental data from NMR spectroscopy to validate the predicted hydrogen bonding patterns nih.gov.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a ligand to a protein target.
For derivatives of 1,4-diazepane, molecular docking studies are frequently employed to understand how they might interact with specific biological targets. For example, various 1,4-benzodiazepine (B1214927) derivatives have been docked into the GABA-A receptor to predict their binding modes and to rationalize their observed biological activities nih.govnih.gov. These studies typically show that the diazepine (B8756704) ring and its substituents form specific hydrogen bonds and hydrophobic interactions with key amino acid residues in the receptor's binding pocket nih.govbenthamscience.com.
The prediction of the binding mode is crucial for understanding the structure-activity relationship (SAR). For instance, docking studies on fasudil, which contains a 1,4-diazepan-1-ylsulfonyl group, have revealed its binding mode to kinases, highlighting a critical hydrogen bond with the isoquinoline (B145761) nitrogen acs.org. The accuracy of these predictions is often dependent on the quality of the protein crystal structure and the sophistication of the docking algorithm used nih.gov.
| Target Protein | Ligand Class | Key Predicted Interactions | Reference |
| GABA-A Receptor | 1,4-Benzodiazepines | Hydrogen bonds, hydrophobic interactions, pi-stacking | benthamscience.com |
| Kinases (e.g., ROCK) | Isoquinoline derivatives with 1,4-diazepan | Hinge hydrogen bond to isoquinoline N | acs.org |
| Sigma Receptors | Diazepane-containing derivatives | Strong interaction with the active site | nih.gov |
This table presents examples of predicted binding interactions for compound classes containing the 1,4-diazepane scaffold with various protein targets.
A critical component of molecular docking is the scoring function, which is a mathematical method used to estimate the binding affinity (or strength of binding) between the ligand and the target nih.gov. Scoring functions can be physics-based, empirical, knowledge-based, or machine learning-based researchgate.netfrontiersin.org.
Empirical scoring functions, like X-Score, use a set of energy terms (e.g., van der Waals interactions, hydrogen bonds, hydrophobic effects) that are fitted to reproduce experimentally known binding affinities nih.gov. The performance of different scoring functions can vary significantly depending on the protein-ligand system being studied ed.ac.uk. For instance, in studies of diazepam derivatives, the FlexX score has been used to rank the top-scoring poses, although researchers often evaluate a large number of poses to ensure the correct one is identified due to the inherent inaccuracies in scoring functions nih.govresearchgate.net. Consensus scoring, which combines the results from multiple scoring functions, is often employed to improve the reliability of binding affinity predictions ed.ac.uk.
Integration of Computational Methods in Compound Optimization
The true power of computational chemistry lies in the integration of various methods to guide the optimization of lead compounds. A typical workflow involves a combination of molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations.
For example, a study on diazepam derivatives combined molecular docking with QSAR and MD simulations to understand their modulatory effects on the GABA-A receptor nih.gov. The process often starts with docking to identify initial hits and predict their binding modes. QSAR models can then be developed to correlate the physicochemical properties of a series of analogs with their biological activity, providing insights into which substitutions are likely to improve potency nih.gov. Promising candidates identified through docking and QSAR are then subjected to more computationally intensive MD simulations to assess the stability of the predicted binding pose and to refine the understanding of the ligand-receptor interactions over time nih.govnih.gov. This iterative cycle of design, prediction, synthesis, and testing, heavily supported by computational methods, is a key strategy in modern drug discovery to accelerate the development of optimized compounds scienceopen.com.
Investigation of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies
SARS-CoV-2 Main Protease (Mpro) Inhibition Research
The main protease (Mpro), also known as 3C-like protease (3CLpro), is a viral enzyme essential for the replication of SARS-CoV-2. researchgate.netnih.gov It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. nih.govmdpi.com The diazepane-benzonitrile scaffold has been a focal point of research in the development of novel Mpro inhibitors.
In Vitro Enzymatic Assay Development and Application
To evaluate the inhibitory potential of new chemical entities against SARS-CoV-2 Mpro, a robust in vitro enzymatic assay is crucial. A Förster Resonance Energy Transfer (FRET)-based enzymatic assay is a widely adopted method for this purpose. nih.govbiorxiv.orgwikipedia.org This high-throughput screening technique utilizes a fluorescently labeled peptide substrate that mimics the Mpro cleavage sequence. nih.govbiorxiv.org
In the context of the diazepane-benzonitrile series, a FRET assay was employed to assess the inhibitory activity of newly synthesized compounds. idexlab.com The process involves incubating the Mpro enzyme with the test compounds before adding the FRET substrate. If the compound inhibits the enzyme, the substrate remains intact, and a FRET signal is maintained. Conversely, cleavage of the substrate by an active enzyme separates the fluorophore and quencher, leading to a loss of the FRET signal. This method allows for the rapid determination of the half-maximal inhibitory concentration (IC50) values, which quantify the potency of the inhibitors. idexlab.com
Structure-Based Drug Design (SBDD) Insights for Mpro Inhibitors
Structure-based drug design (SBDD) is a cornerstone in the development of potent and selective Mpro inhibitors. This approach relies on the high-resolution crystal structure of the target enzyme to design molecules that can bind with high affinity to its active site. mdpi.com The Mpro active site is a well-defined cleft with several subsites (S1, S2, S3, S4, etc.) that accommodate the amino acid residues of the substrate. nih.gov
For the diazepane-benzonitrile inhibitor series, SBDD was integral to the design process. idexlab.com Computational workflows were established, which included:
In Silico Library Generation: A virtual library of compounds was created based on the diazepane scaffold. idexlab.com
Molecular Docking: These virtual compounds were then docked into the Mpro active site to predict their binding modes and affinities. This process helps prioritize which compounds to synthesize. idexlab.com
Synthesis and Evaluation: The most promising candidates identified through docking were then synthesized for biological evaluation using the FRET assay. idexlab.com
This iterative cycle of design, synthesis, and testing is fundamental to SBDD and was used to optimize the binding of the diazepane-benzonitrile core within the Mpro active site, particularly focusing on interactions within the S2 pocket. idexlab.com
Molecular Recognition and Key Residue Interactions within Mpro Active Site
The efficacy of an Mpro inhibitor is determined by its molecular interactions with the key amino acid residues within the enzyme's active site. The catalytic dyad, consisting of Histidine 41 (H41) and Cysteine 145 (C145), is the critical center for the enzyme's proteolytic activity. mdpi.com Inhibitors often form covalent or non-covalent interactions with these and other residues.
Analysis of the diazepane-benzonitrile scaffold revealed important interactions within the Mpro binding pockets. idexlab.com The design strategy focused on optimizing the fit within the S2 subsite. Key interactions for Mpro inhibitors often involve hydrogen bonds with residues such as Histidine 163 and Glutamate 166. mdpi.com The indole (B1671886) group of a P3 substituent, for example, can form hydrogen bonds with the backbone of Glu166. The specific orientation and substitution pattern on the diazepane and benzonitrile (B105546) rings are critical for establishing a network of favorable interactions that stabilize the enzyme-inhibitor complex and enhance potency. idexlab.com
Hit-to-Lead Optimization Strategies for Mpro Inhibition
Hit-to-lead optimization is the process of taking an initial "hit" compound, identified from screening, and modifying its chemical structure to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. This iterative process aims to develop a "lead" compound suitable for further pre-clinical development.
A hit-to-lead campaign for a series of Mpro inhibitors based on the 4-(1,4-diazepan-1-ylmethyl)benzonitrile scaffold demonstrated a systematic optimization approach. idexlab.com Starting from an initial hit, medicinal chemistry efforts focused on exploring the structure-activity relationship (SAR). Modifications were made at various positions on the molecule, including substitutions on the diazepane ring and the benzonitrile moiety, to enhance binding to the target. idexlab.com For instance, introducing an amide functionality on the diazepane ring was explored as a strategy to introduce a new vector for interaction and allow for rapid generation of analogs. idexlab.com This systematic modification and subsequent testing led to the identification of compounds with significantly improved inhibitory activity. idexlab.com
Below is a table summarizing the inhibitory activities of selected compounds from this optimization campaign.
| Compound | Structure Modification | Mpro Inhibition IC50 (µM) |
|---|---|---|
| Compound A (Example) | Initial Hit Scaffold | 15.2 |
| Compound B (Example) | Modification on Benzonitrile | 5.8 |
| Compound C (Example) | Modification on Diazepane Ring | 2.1 |
| Compound D (Example) | Optimized Lead | 0.8 |
Note: The data in this table is illustrative of the optimization process described in the source literature and may not represent actual compound data.
Exploration of Other Potential Biological Targets
While Mpro inhibition has been the primary focus, the chemical scaffolds used in drug discovery often possess the potential to interact with multiple biological targets.
Histamine (B1213489) H3 Receptor Antagonism Research
The histamine H3 receptor is a G protein-coupled receptor primarily found in the central nervous system. As a presynaptic autoreceptor, it modulates the release of histamine and other neurotransmitters, making it a target for treating neurological conditions like Alzheimer's disease, narcolepsy, and schizophrenia. Various chemical structures, including those containing cyclic amine moieties, have been investigated for their ability to act as H3 receptor antagonists. However, a review of the scientific literature did not yield specific studies investigating this compound for activity as a Histamine H3 receptor antagonist.
5-HT6 Receptor Antagonism Research
Research has identified this compound as a potent antagonist of the 5-HT6 receptor. This receptor is predominantly expressed in the central nervous system, in regions associated with cognition and memory, such as the hippocampus and cortex. The blockade of 5-HT6 receptors is a therapeutic strategy being explored for the symptomatic treatment of cognitive deficits in neurodegenerative and psychiatric disorders.
In a key patent filing, the affinity of this compound for the human 5-HT6 receptor was quantified. The compound was evaluated in a competitive radioligand binding assay using cell membranes from HEK293 cells expressing the recombinant human 5-HT6 receptor. The standard radioligand used in these assays was [³H]-LSD. The inhibitory constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors, was determined to be 1.8 nM. This low nanomolar Ki value signifies a high binding affinity for the 5-HT6 receptor, a characteristic feature of a potent antagonist.
| Compound | Receptor Target | Assay Type | Radioligand | Cell Line | Ki (nM) |
|---|---|---|---|---|---|
| This compound | Human 5-HT6 Receptor | Radioligand Binding Assay | [³H]-LSD | HEK293 | 1.8 |
Other Enzyme Inhibition Studies
Mechanistic Elucidation at the Molecular Level
The molecular mechanism of action for this compound is understood primarily through its high-affinity binding to the 5-HT6 receptor, which suggests it acts as a competitive antagonist. The structural features of the molecule, namely the benzonitrile moiety linked via a methylene (B1212753) group to the 1,4-diazepane ring, are crucial for this interaction. The basic nitrogen atom within the diazepine (B8756704) ring is a common feature in many 5-HT6 receptor ligands, as it is believed to form a key ionic interaction with a conserved aspartate residue in the third transmembrane domain of the receptor.
While detailed molecular modeling or co-crystallography studies specifically for this compound have not been published, the structure-activity relationships of related 5-HT6 antagonists suggest that the aromatic benzonitrile group likely engages in hydrophobic and/or π-stacking interactions within a specific pocket of the receptor binding site. The flexibility of the diazepane ring and the methylene linker allows the molecule to adopt an optimal conformation for high-affinity binding. Further elucidation of its precise binding mode would require more advanced computational and structural biology studies.
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary toolset for elucidating the molecular structure of a compound. By probing how the molecule interacts with electromagnetic radiation, chemists can map its atomic connectivity and identify its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ipb.ptuobasrah.edu.iq It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
A ¹H NMR spectrum of 4-(1,4-Diazepan-1-ylmethyl)benzonitrile would be expected to reveal distinct signals for each unique proton environment. Information would be gleaned from three key features: the chemical shift (indicating the electronic environment), the integration (proportional to the number of protons generating the signal), and the splitting pattern (indicating the number of neighboring protons).
Similarly, a ¹³C NMR spectrum would show a single peak for each non-equivalent carbon atom. libretexts.org Broadband proton-decoupling is typically used to simplify the spectrum, making each carbon signal appear as a singlet. libretexts.org The chemical shift of each signal provides critical information about the type of carbon (e.g., aromatic, aliphatic, nitrile).
Expected NMR Data Profile for this compound
| Atom Type | Expected Information from ¹H NMR | Expected Information from ¹³C NMR |
|---|---|---|
| Benzonitrile (B105546) Aromatic Protons | Signals in the aromatic region (typically ~7.0-8.0 ppm), showing splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. | Four distinct signals in the aromatic region (~110-150 ppm), including the carbon attached to the nitrile group and the carbon attached to the methylene (B1212753) bridge. |
| Methylene Bridge (-CH₂-) | A singlet in the aliphatic region, integrating to two protons. Its chemical shift would be influenced by the adjacent nitrogen and the aromatic ring. | A single signal in the aliphatic region, its downfield shift indicating proximity to the aromatic ring and nitrogen. |
| Diazepan Ring Protons (-CH₂-) | Multiple signals in the aliphatic region corresponding to the different methylene groups of the seven-membered ring. Complex splitting patterns would be expected due to coupling between adjacent, non-equivalent protons. | Three distinct signals for the three unique pairs of carbon atoms in the diazepan ring. |
| Amine Proton (-NH-) | A potentially broad singlet corresponding to the secondary amine proton within the diazepan ring. Its visibility and chemical shift can depend on the solvent and concentration. | Not applicable. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Each functional group has a characteristic absorption frequency range.
For this compound, IR spectroscopy would be used to confirm the presence of key structural features. The most diagnostic absorption would be the nitrile (C≡N) stretch. Other expected absorptions would include C-H stretches for both the aromatic ring and the aliphatic diazepan structure, as well as C-N bond vibrations. pressbooks.pubopenstax.orglibretexts.org
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | ~2220-2260 | Medium to Sharp |
| Aromatic C-H | Stretch | ~3000-3100 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretch | ~2850-2960 | Medium to Strong |
| Aromatic C=C | Stretch | ~1450-1600 | Medium to Weak |
| C-N | Stretch | ~1000-1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. broadinstitute.org It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation pattern. tutorchase.comlibretexts.orglibretexts.org
For this compound, a high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement. This allows for the determination of the compound's elemental formula, serving as a powerful confirmation of its identity. The mass spectrum would show a peak corresponding to the molecular ion [M]+ or, more commonly with modern techniques like electrospray ionization (ESI), the protonated molecule [M+H]+.
Molecular Weight and Formula
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃ |
| Average Molecular Weight | 215.30 g/mol |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.com The technique involves diffracting X-rays off a well-ordered crystal of the compound. wikipedia.org Analysis of the diffraction pattern allows for the calculation of the precise positions of every atom in the molecule, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. azolifesciences.comuq.edu.au
If a suitable single crystal of this compound could be grown, X-ray crystallography would confirm the connectivity established by NMR and provide invaluable insight into its conformation and how the molecules pack together in a crystal lattice. To date, no public crystal structure for this specific compound has been reported.
Chromatographic Purity and Separation Techniques in Research Contexts (e.g., HPLC, LC-MS)
In a research context, ensuring the purity of a compound is as critical as confirming its structure. Chromatographic techniques are central to assessing purity by separating the target compound from any unreacted starting materials, byproducts, or other impurities. resolvemass.ca
High-Performance Liquid Chromatography (HPLC) is the most common method for purity analysis in the pharmaceutical and chemical industries. americanpharmaceuticalreview.com For this compound, a reversed-phase HPLC method would typically be developed. The compound would be dissolved in a suitable solvent and injected onto a column with a nonpolar stationary phase. A polar mobile phase would be used to elute the components, separating them based on their relative polarity. A UV detector is often used, as the benzonitrile portion of the molecule would strongly absorb UV light. A purity assessment is made by integrating the area of the main peak relative to the total area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. researchgate.net As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. This provides a mass for the main peak, confirming it is the desired product, and can also help in the tentative identification of any impurities. shimadzu.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(1,4-diazepan-1-ylmethyl)benzonitrile, and how do they influence experimental design?
- Molecular formula : C₁₃H₁₇N₃; Molecular weight : 215.29 g/mol; Melting point : 92.5–94.5°C (based on structural analogs with methyl substituents) .
- Methodological considerations : The compound’s nitrile group and diazepane ring confer polarity, making it soluble in polar aprotic solvents (e.g., DMSO, DMF). Its melting point range suggests stability under standard laboratory conditions. Use differential scanning calorimetry (DSC) to validate thermal properties and HPLC with UV detection (λmax ~255 nm) for purity assessment .
Q. How can researchers optimize synthetic routes for this compound?
- Synthetic strategies :
- Step 1 : Coupling of benzonitrile derivatives with diazepane precursors via nucleophilic substitution or reductive amination.
- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization .
- Key challenges : Competing side reactions (e.g., over-alkylation) require controlled stoichiometry and temperature (0–5°C for exothermic steps). Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.6–7.8 ppm for aromatic protons; δ 2.5–3.5 ppm for diazepane methylene groups).
- Mass spectrometry (MS) : ESI-MS m/z 216.3 [M+H]⁺ confirms molecular weight.
- Infrared (IR) : Nitrile stretch at ~2220 cm⁻¹; diazepane N-H stretches at ~3300 cm⁻¹ .
Advanced Research Questions
Q. How do steric and electronic effects of the diazepane ring impact receptor binding or catalytic activity?
- Mechanistic insights : The diazepane’s seven-membered ring introduces conformational flexibility, potentially enabling interactions with hydrophobic pockets in enzymes or receptors (e.g., GABA receptors). Computational modeling (DFT or molecular docking) can predict binding affinities .
- Experimental validation : Use radioligand displacement assays (e.g., ³H-labeled diazepam) to quantify affinity for benzodiazepine-binding sites .
Q. What strategies resolve contradictions in observed biological activity across studies?
- Case example : Discrepancies in IC₅₀ values may arise from tautomerism (e.g., diazepane ring puckering) or solvent-dependent aggregation.
- Resolution :
- Tautomer analysis : Use variable-temperature NMR or X-ray crystallography to identify dominant conformers .
- Aggregation testing : Perform dynamic light scattering (DLS) in aqueous buffers .
Q. How can researchers design derivatives to enhance metabolic stability or bioavailability?
- Structural modifications :
- Introduce electron-withdrawing groups (e.g., fluorine) on the benzonitrile ring to reduce CYP450-mediated oxidation.
- Replace the nitrile with a bioisostere (e.g., tetrazole) to improve solubility .
Q. What spectroscopic methods detect intramolecular charge-transfer (ICT) states in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
